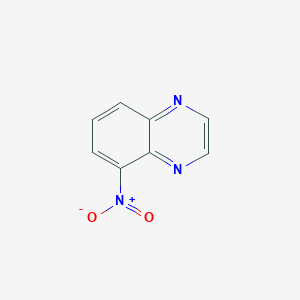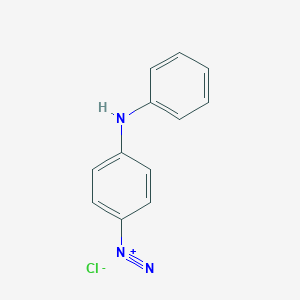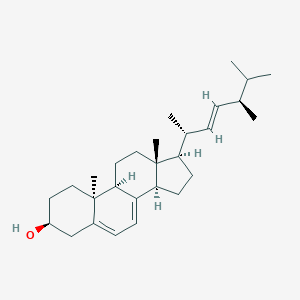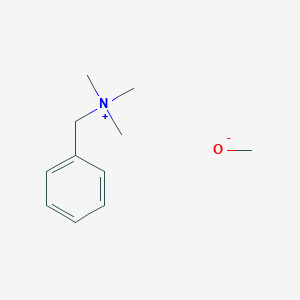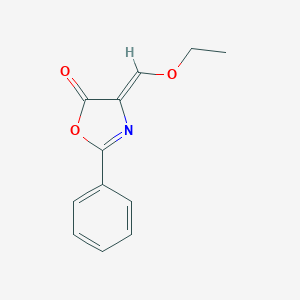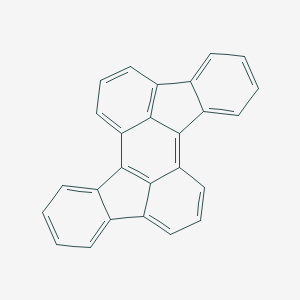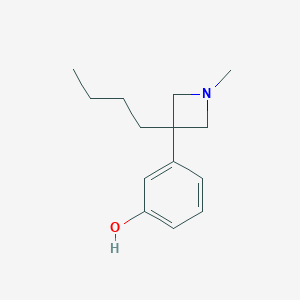
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)-, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and is known to have unique biological properties that make it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a key role in inflammation and pain.
Biochemical And Physiological Effects
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
The advantages of using Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- in lab experiments include its unique biological properties and potential therapeutic applications. However, the limitations include the challenging synthesis process and the need for expertise in organic chemistry.
Future Directions
There are several future directions for research on Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)-. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various disease models, including cancer and inflammation. Additionally, there is a need to optimize the synthesis process and develop more efficient methods for producing this compound. Overall, Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- has the potential to be a valuable tool in drug development and disease research.
Synthesis Methods
The synthesis of Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- involves a multi-step process that begins with the reaction of 3-butyl-1-methylazetidine with a Grignard reagent. This step is followed by the reaction with phenyl chloroformate to produce the desired compound. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Scientific Research Applications
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been tested in various preclinical models, including animal models of arthritis, cancer, and neuropathic pain.
properties
CAS RN |
17184-86-0 |
|---|---|
Product Name |
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-butyl-1-methylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-4-8-14(10-15(2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
InChI Key |
NNUPXSAVUSYJJR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Other CAS RN |
17184-86-0 |
synonyms |
3-(3-Butyl-1-methylazetidin-3-yl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



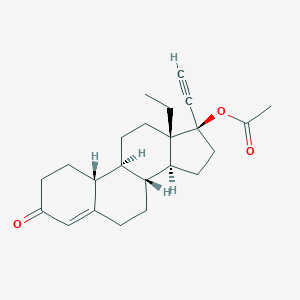
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
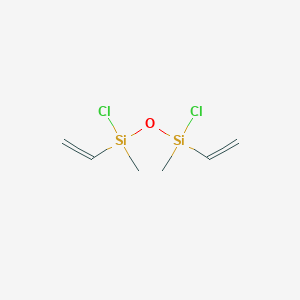
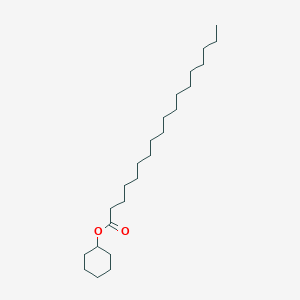
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
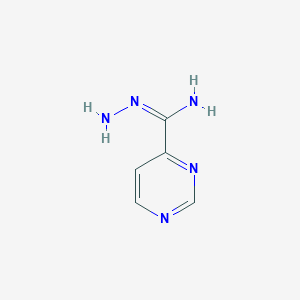
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
